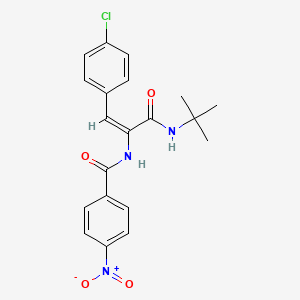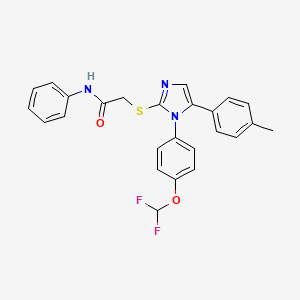
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide (abbreviated as TBNB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNB is a yellow solid with a molecular weight of 429.89 g/mol and a melting point of 168-170°C.
作用機序
The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting histone deacetylases, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription and potentially inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.
実験室実験の利点と制限
One advantage of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential anticancer properties, and its good charge transport properties make it a promising candidate for use in electronic devices. One limitation of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
将来の方向性
There are several future directions for the study of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide. In medicinal chemistry, further studies are needed to evaluate the potential anticancer properties of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore the potential applications of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in organic electronics and to optimize its charge transport properties. In addition, further studies are needed to evaluate the potential toxicity of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide and to develop safer derivatives with similar properties.
合成法
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-phenylamine. This intermediate compound is then reacted with 1-tert-butylisocyanate to form N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine. The final step involves the reaction of N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine with 4-nitrobenzoyl chloride to form N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide.
科学的研究の応用
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylase enzymes. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been used as a building block for the synthesis of organic semiconductors with potential applications in electronic devices. In organic electronics, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic field-effect transistors.
特性
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTRQMHIBDOXSO-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)
![Dispiro[3.1.36.14]decan-8-ol](/img/structure/B2948640.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)

![2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2948644.png)
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)